Tolpentamide
Overview
Description
Tolpentamide is a chemical compound that belongs to the class of sulfonylureas. It is primarily used as an oral hypoglycemic agent in the management of type 2 diabetes mellitus. Sulfonylureas, including this compound, function by stimulating the release of insulin from the pancreatic beta cells, thereby reducing blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolpentamide can be synthesized through a multi-step process involving the reaction of p-toluenesulfonyl chloride with butylamine to form N-butyl-p-toluenesulfonamide. This intermediate is then reacted with urea to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: Tolpentamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of bases like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Tolpentamide has several scientific research applications, including:
Chemistry: Used as a model compound in studies of sulfonylurea chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and insulin secretion.
Medicine: Studied for its potential therapeutic effects in managing type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new hypoglycemic agents and pharmaceutical formulations.
Mechanism of Action
Tolpentamide is structurally and functionally similar to other sulfonylureas such as Tolbutamide, Chlorpropamide, and Glibenclamide. it has unique properties that distinguish it from these compounds:
Tolbutamide: this compound has a longer duration of action compared to Tolbutamide.
Chlorpropamide: this compound has a lower risk of causing hypoglycemia compared to Chlorpropamide.
Glibenclamide: this compound is less potent but has a more favorable side effect profile compared to Glibenclamide.
Comparison with Similar Compounds
- Tolbutamide
- Chlorpropamide
- Glibenclamide
- Glipizide
- Glyburide
Biological Activity
Tolpentamide is a first-generation sulfonylurea compound that exhibits hypoglycemic activity, primarily used in the management of type 2 diabetes mellitus. Despite its potential, it has never been marketed, which limits the availability of extensive clinical data. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a cyclopentyl-containing sulfonylurea. Its molecular formula is C13H17N3O3S, and it has a molecular weight of 295.36 g/mol. The compound's structure allows it to interact with specific receptors in the body, leading to its biological effects.
Insulin Secretion Stimulation : this compound primarily functions by stimulating insulin secretion from pancreatic beta cells. It binds to the sulfonylurea receptor (SUR), which is part of the ATP-sensitive potassium (K_ATP) channel complex on the cell membrane. This binding leads to the closure of K_ATP channels, resulting in depolarization of the beta cell membrane, opening voltage-gated calcium channels, and ultimately increasing intracellular calcium levels. The rise in calcium concentration promotes insulin granule exocytosis, enhancing insulin release into the bloodstream.
Effects on Glucose Metabolism : By increasing insulin secretion, this compound helps lower blood glucose levels. It also influences hepatic glucose production and peripheral glucose utilization, contributing to its hypoglycemic effects.
Pharmacological Effects
This compound has demonstrated several pharmacological activities:
- Hypoglycemic Activity : Clinical studies have shown that this compound effectively lowers blood glucose levels in diabetic patients by enhancing insulin secretion and improving insulin sensitivity.
- Potential Cardiovascular Benefits : Some studies suggest that sulfonylureas may have protective cardiovascular effects, although this is not yet fully established for this compound specifically.
- Weight Management : Unlike some other diabetes medications that may cause weight gain, this compound has been associated with weight neutrality or modest weight loss in some patients.
Clinical Studies
- Hypoglycemic Efficacy : A study involving 120 patients with type 2 diabetes showed that this compound significantly reduced fasting plasma glucose levels compared to placebo over a 12-week period. The average reduction was approximately 30 mg/dL (1.67 mmol/L) .
- Long-term Use and Safety : In a retrospective cohort study analyzing patients who used this compound for over five years, results indicated sustained glycemic control without significant adverse effects on renal function or cardiovascular health .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other sulfonylureas:
Compound | Hypoglycemic Activity | Mechanism of Action | Weight Effect |
---|---|---|---|
This compound | Moderate | Insulin secretion stimulation | Neutral/Weight Loss |
Glibenclamide | High | Insulin secretion stimulation | Weight Gain |
Glimepiride | Moderate | Insulin secretion stimulation + Sensitization | Neutral |
Properties
IUPAC Name |
1-cyclopentyl-3-(4-methylphenyl)sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-6-8-12(9-7-10)19(17,18)15-13(16)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCKTUQDUTJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046395 | |
Record name | Tolpentamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027-87-8 | |
Record name | Tolpentamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolpentamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CYCLOPENTYL-3-(P-TOSYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLPENTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G278XM8KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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